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Compound of Interest

Methyl 2-amino-4-
Compound Name: )
morpholinobenzoate

Cat. No.: B2470243

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for "Methyl
2-amino-4-morpholinobenzoate" and its potential isomers did not yield specific datasets in
publicly available literature and databases. The chemical name itself can be ambiguous,
potentially referring to structures where the morpholine is attached directly to the benzene ring
or via a carbonyl group.

This guide, therefore, provides a theoretical framework for the expected spectroscopic
characteristics of Methyl 2-amino-4-morpholinobenzoate, based on the analysis of its
constituent functional groups. This information is intended to assist researchers in the
identification and characterization of this compound should it be synthesized.

Predicted Spectroscopic Data

The structure of Methyl 2-amino-4-morpholinobenzoate contains several key functional
groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a
primary amine (-NHz), a morpholine ring, and a methyl ester (-COOCHS3). The following tables
summarize the predicted data for *H NMR, 3C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for Methyl 2-amino-4-morpholinobenzoate
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Predicted Chemical Shift

Protons Predicted Multiplicity

(5, ppm)
Aromatic-H 6.0-7.8 Doublet, Doublet of doublets
-NH:z 40-55 Broad singlet
Morpholine -CHz2-N- 3.1-34 Triplet or Multiplet
Morpholine -CHz-O- 3.7-4.0 Triplet or Multiplet
Ester -OCHs ~3.8 Singlet

Table 2: Predicted 3C NMR Data for Methyl 2-amino-4-morpholinobenzoate

Carbon Atom

Predicted Chemical Shift (6, ppm)

Carbonyl (C=0) 165 - 175
Aromatic C-NH:z 145 - 155
Aromatic C-Morpholino 140 - 150
Aromatic C-H 100 - 135
Aromatic C-COOCHS3 110-120
Morpholine -CH2-N- 45 - 55
Morpholine -CH2-O- 65-75
Ester -OCHs 50 - 60

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Methyl 2-amino-4-morpholinobenzoate
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (Amine) 3300 - 3500 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=0 Stretch (Ester) 1700 - 1730 Strong

C=C Stretch (Aromatic) 1550 - 1650 Medium

C-O Stretch (Ester & Ether) 1000 - 1300 Strong

C-N Stretch (Amine & 1250 - 1350 Medium

Morpholine)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Methyl 2-amino-4-morpholinobenzoate

Analysis Predicted Value
Molecular Formula C12H16N203
Molecular Weight 236.27 g/mol
Expected [M]* Peak m/z = 236

Key Fragmentation Pathways

Loss of -OCHs (m/z = 205), Loss of -COOCHs
(m/z = 177), Fragmentation of the morpholine

ring.

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a

synthesized organic compound like Methyl 2-amino-4-morpholinobenzoate.

NMR Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a 300, 400, or 500 MHz NMR
spectrometer.

» 1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay
of 1-2 seconds, and 16-64 scans.

e 13C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation
delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) with proton
decoupling.

IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

o Sample Preparation (KBr pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) and press it into a thin, transparent pellet.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1, with a
resolution of 4 cm~1.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

o Data Acquisition (e.g., ESI-MS): Introduce the sample solution into an Electrospray lonization
(ESI) mass spectrometer. The data is typically acquired in positive ion mode to observe the
[M+H]* ion. High-resolution mass spectrometry (HRMS) can be used to confirm the
elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly
synthesized compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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